N-Methylethanethioamide

Description

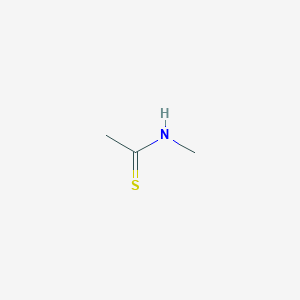

Structure

3D Structure

Properties

IUPAC Name |

N-methylethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS/c1-3(5)4-2/h1-2H3,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLLHLUAOXAUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201184 | |

| Record name | Acetamide, N-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5310-10-1 | |

| Record name | Ethanethioamide, N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5310-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-methylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-methylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methylethanethioamide and Its Structural Congeners

Thiation Reactions via Phosphorus Reagents

The conversion of amides to thioamides, known as thiation, is a fundamental method for synthesizing compounds like N-Methylethanethioamide. Phosphorus-based reagents are highly effective for this transformation.

Utilization of Phosphorus Pentasulfide (P2S5) in Tetrahydrofuran (B95107) (THF)

Phosphorus pentasulfide (P4S10, empirically P2S5) is a widely used and robust reagent for the thionation of carbonyl compounds, including amides. scispace.comresearchgate.net The reaction involves heating the corresponding amide, N-methylacetamide, with P2S5 in an appropriate solvent. Tetrahydrofuran (THF) is a suitable solvent for this reaction, facilitating the conversion by dissolving the reactants and allowing the reaction to proceed under controlled temperature conditions. mdpi.com

A representative procedure involves reacting 2-acetamido-2-(ethylthio)acetamide with phosphorus pentasulfide in THF. The mixture is heated with stirring to facilitate the conversion of the amide's carbonyl group to a thiocarbonyl group. Following the reaction, the mixture is cooled and poured onto ice, with the resulting thioamide product extracted using an organic solvent like ethyl acetate. This general method is applicable to the synthesis of this compound from N-methylacetamide.

Table 1: Representative Thiation using P2S5 in THF

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Acetamido-2-(ethylthio)acetamide | Phosphorus Pentasulfide (P2S5) | Tetrahydrofuran (THF) | Heat, Stir, 1.5h | 2-Acetamido-2-(ethylthio)thioacetamide |

Strategic Adaptation for this compound Derivatization

The thiation methodology using phosphorus pentasulfide can be strategically adapted to produce a wide range of structural congeners and derivatives of this compound. Derivatization is a technique used to modify a molecule to enhance its properties for analysis or to create new compounds with different biological or chemical activities. mdpi.comrsc.orgnih.gov The core strategy involves starting with a substituted N-methylacetamide precursor. By introducing various functional groups on the acetyl or methyl part of the N-methylacetamide starting material, a diverse library of this compound derivatives can be synthesized.

For example, starting with a precursor like 2-acetamido-2-(ethylthio)acetic acid, one can first prepare the corresponding N-methylamide and then perform the thiation reaction. This approach allows for the incorporation of additional functional groups, such as the ethylthio group in this case, into the final thioamide structure. This versatility makes the P2S5 thionation a key reaction in the synthesis of complex thioamide-containing molecules.

Alternative Synthetic Routes to Thioamide Scaffolds

While phosphorus pentasulfide is effective, several other methods exist for the synthesis of thioamides, offering alternatives that may be milder or more suitable for specific substrates.

Conversion from Amide Precursors

The direct conversion of an amide to a thioamide is the most common route. wikipedia.org Besides P2S5, Lawesson's reagent is a popular and often milder alternative that can lead to higher yields and cleaner reactions for certain substrates. researchgate.net Other methods include the use of Davy's or Heimgartner's reagents. A greener approach involves using aqueous ammonium (B1175870) sulfide, which can be an effective and inexpensive substitute for other sulfur sources. organic-chemistry.org

Table 2: Common Reagents for Amide to Thioamide Conversion

| Reagent | Typical Conditions | Key Feature |

|---|---|---|

| Phosphorus Pentasulfide (P2S5) | Reflux in solvent (e.g., Toluene (B28343), THF) | Powerful, widely used, but can require high temperatures. scispace.com |

| Lawesson's Reagent | Reflux in solvent (e.g., Toluene) | Milder than P2S5, often gives cleaner reactions. researchgate.net |

| Aqueous Ammonium Sulfide | Aqueous solution, often with activating agent | Inexpensive and operationally simple. organic-chemistry.org |

Exploration of Organotin-mediated Approaches for Thioamide Synthesis

Organotin compounds are significant in coordination chemistry and have been studied extensively for their interactions with thioamide ligands. uobabylon.edu.iq Numerous organotin(IV) complexes with various heterocyclic thioamides have been synthesized and characterized. nih.govnih.gov These studies typically involve reacting a pre-synthesized thioamide with an organotin(IV) halide or oxide. The resulting complexes often feature the tin atom coordinated to the sulfur and sometimes the nitrogen atom of the thioamide ligand, leading to diverse geometries such as distorted octahedral or pentacoordinated structures. nih.gov

While organotin compounds readily form stable complexes with thioamides, their use as direct reagents for the synthesis of thioamides from amides is not a primary application. Instead, their role is centered on the post-synthesis modification and formation of metal-organic frameworks. uobabylon.edu.iqnih.gov It is worth noting that organotin reagents like n-butyltin oxide have been employed in reactions involving thioamides, such as their conversion to nitriles, indicating a reactivity with the thioamide functional group itself. scirp.org

Table 3: Examples of Characterized Organotin(IV)-Thioamide Complexes

| Organotin Moiety | Thioamide Ligand | Resulting Complex Formula |

|---|---|---|

| (n-C4H9)2Sn(IV) | 2-mercaptobenzothiazole (Hmbzt) | [(n-C4H9)2Sn(mbzt)2] nih.gov |

| (C6H5)3Sn(IV) | 5-chloro-2-mercaptobenzothiazole (Hcmbzt) | [(C6H5)3Sn(cmbzt)] nih.gov |

| (CH3)2Sn(IV) | 5-chloro-2-mercaptobenzothiazole (Hcmbzt) | [(CH3)2Sn(cmbzt)2] nih.gov |

| (C6H5)3Sn(IV) | 2-mercaptonicotinic acid (H2mna) | [[(C6H5)3Sn]2(mna)·[(CH3)2CO]] nih.gov |

Radical and Coordination Chemistry Pathways in Cyanamide (B42294) Analogs

The chemistry of cyanamides, which feature a N-C≡N functional group, is rich and includes diverse applications in cycloaddition, aminocyanation, and radical reactions. mdpi.comresearchgate.net The transformation of cyanamide analogs into thioamides is not a conventional synthetic route, but related chemistry provides insight into potential pathways. For instance, radical reactions involving N-acylcyanamides have been developed for synthesizing various nitrogen-containing heterocycles. mdpi.com These reactions often proceed via the formation of an amide-iminyl-radical intermediate. mdpi.com

Furthermore, the coordination chemistry of cyanamides is well-established, with the cyanamide moiety offering multiple coordination sites for metal ions. mdpi.comd-nb.info While the direct conversion of a simple dialkyl cyanamide to a thioamide via radical or coordination pathways is not extensively documented, pathways involving related nitrile-containing compounds are known. For example, amino acid nitriles (AA-CN) can be converted to thioamides through sulfidation, a key step in some prebiotic peptide synthesis models. nih.gov Additionally, the conversion of thioureas (which contain a thioamide core) to cyanamides via desulfurization is a known process, suggesting the chemical relationship between these functional groups. rsc.org However, the direct synthesis of this compound from a cyanamide precursor remains an area for further exploration.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its structural congeners is critically dependent on the meticulous optimization of reaction conditions. Key parameters such as the choice of thionating agent, solvent, temperature, reaction time, and the use of catalysts or additives play a pivotal role in maximizing product yields and purity. Research into the synthesis of thioamides, a class of compounds to which this compound belongs, has provided significant insights into these optimization strategies.

A primary method for synthesizing thioamides is the thionation of the corresponding amide, in this case, N-methylethanamide. Lawesson's reagent (LR) is a widely recognized organophosphorus compound used for this transformation, converting a carbonyl group into a thiocarbonyl group. encyclopedia.pubmdpi.comalfa-chemistry.comenamine.net The efficiency of LR is superior to other reagents like phosphorus pentasulfide (P₄S₁₀) due to its better solubility in organic solvents, milder reaction conditions, and often higher yields. mdpi.com The conventional methods using LR typically require a reaction time of 2–25 hours at elevated temperatures in anhydrous solvents. mdpi.com

Systematic optimization often begins with screening various parameters to identify those that significantly affect the reaction's outcome. whiterose.ac.uk This process can involve varying one factor at a time or using Design of Experiments (DoE) methodologies for a more comprehensive understanding of factor interactions. whiterose.ac.uk

Solvent Effects: The choice of solvent is crucial and can dramatically influence the reaction rate and final yield. Studies on thioamide synthesis have evaluated a range of solvents. For instance, in the desulfurization of thioamides (the reverse reaction), ethanol (B145695) and acetonitrile (B52724) were found to be optimal solvents, providing excellent yields, whereas chloroform (B151607) and toluene resulted in significantly lower yields. organic-chemistry.orgthieme-connect.com In a different study focused on synthesizing pyrazole-conjugated thioamides, a screening of solvents including DMF, CH₃CN, THF, and MeOH revealed that THF was the superior solvent for the transformation. nih.gov

| Solvent | Yield (%) | Reference |

|---|---|---|

| Ethanol | Excellent | organic-chemistry.orgthieme-connect.com |

| Acetonitrile | Excellent | organic-chemistry.orgthieme-connect.com |

| Tetrahydrofuran (THF) | Good | nih.gov |

| Toluene | Low | organic-chemistry.orgthieme-connect.com |

| Chloroform | Low | organic-chemistry.orgthieme-connect.com |

Reagent Stoichiometry and Temperature: The molar ratio of reactants is another critical factor. In the synthesis of amides from thioamides using an H₂O₂/ZrCl₄ system, a thioamide:H₂O₂:ZrCl₄ ratio of 1:2:1 was determined to be optimal for the complete conversion of the starting material. thieme-connect.com Increasing the concentration of the key reagent, in this case, Zirconium(IV) chloride, was shown to significantly improve the reaction's efficiency. organic-chemistry.org

Temperature control is equally important. While many thionation reactions require heating, excessive temperatures can lead to the degradation of reactants or products. Optimization studies for the synthesis of pyrazole-pyridine conjugates found that 70 °C in THF provided the optimal conditions. nih.gov Similarly, for the reaction of certain heterocyclic thioamides with sulfonyl azides, the best results were achieved in n-propanol at 97 °C. researchgate.net

| Reaction Type | Optimal Reagent/Catalyst | Optimal Solvent | Optimal Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aqueous Thioamide Synthesis | Potassium persulfate (oxidant) | Water | Not specified | Up to 83% | organic-chemistry.org |

| Pyrazole-conjugated Thioamide Synthesis | Elemental Sulfur | Tetrahydrofuran (THF) | 70 | 53-90% | nih.gov |

| Heterocyclic N-sulfonyl amidine Synthesis | Phenylsulfonyl azide | n-Propanol | 97 | 78% | researchgate.net |

| Aryl Thioamide Synthesis | Thiourea (B124793) (sulfur source), K₂S₂O₈ (promoter) | DMF or DMAC | 125 | Moderate to Good | nih.gov |

Multi-Component Reaction Optimization: Modern synthetic strategies often employ multi-component reactions to construct complex molecules in a single step. An efficient aqueous protocol for synthesizing thioamides from aldehydes, sodium sulfide, and N-substituted formamides has been developed. organic-chemistry.org In this system, optimization experiments identified potassium persulfate as the most effective oxidant, achieving yields as high as 83%. organic-chemistry.org Another three-component coupling for producing aryl thioamides utilized aryl aldehydes, N,N-dimethylformamide (DMF), and thiourea as the sulfur source, with potassium persulfate acting as a promoter under transition-metal-free conditions. nih.gov

Ultimately, the optimization of reaction conditions is a multi-variable problem where the interplay between solvent, temperature, reactant concentration, and reaction time dictates the success of the synthesis of this compound and its congeners. sigmaaldrich.com The findings from studies on related thioamide structures provide a robust framework for developing high-yield synthetic routes for this specific compound.

Theoretical and Computational Investigations of N Methylethanethioamide Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict molecular geometries, electronic properties, and vibrational frequencies.

Geometric optimization using DFT involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure at 0 Kelvin. For N-Methylethanethioamide, this process calculates the equilibrium bond lengths, bond angles, and dihedral angles. Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly employed to achieve reliable geometric parameters. The optimization process confirms that the calculated structure is a true minimum on the potential energy surface by ensuring the absence of imaginary vibrational frequencies.

Electronic structure analysis provides information about the distribution of electrons within the molecule. Properties such as the dipole moment and the molecular electrostatic potential (MEP) can be calculated. The MEP map identifies the electrophilic and nucleophilic regions of the molecule, highlighting areas prone to electrostatic interactions. For this compound, the sulfur atom is expected to be a region of high negative potential (nucleophilic), while the N-H proton would be a site of positive potential (electrophilic).

| Parameter | Predicted Value |

|---|---|

| C=S Bond Length | ~1.65 Å |

| C-N Bond Length | ~1.36 Å |

| N-CH₃ Bond Length | ~1.45 Å |

| C-C Bond Length | ~1.52 Å |

| ∠(SCN) Bond Angle | ~124° |

| ∠(CNC) Bond Angle | ~121° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions.

For this compound, DFT calculations can precisely determine the energies of these orbitals. The HOMO is typically localized on the thioamide group, particularly involving the lone pairs of the sulfur atom, while the LUMO is often a π* anti-bonding orbital associated with the C=S bond. This analysis helps in predicting how this compound would interact with other reagents.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Molecular Dynamics (MD) Simulations

While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. This allows for the investigation of dynamic processes such as conformational changes and intermolecular interactions.

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that combines DFT with molecular dynamics. Unlike classical MD, which relies on predefined force fields, CPMD calculates the forces acting on the atoms directly from the electronic structure at each step of the simulation. This allows for the simulation of chemical processes that involve the breaking and forming of bonds, such as hydrogen bond dynamics.

For this compound in a protic solvent like water, CPMD can be used to simulate the dynamics of hydrogen bonds between the thioamide's N-H group (as a donor) and the sulfur atom (as an acceptor) with surrounding water molecules. The simulations can provide quantitative data on the average number of hydrogen bonds, their lifetimes, and the geometric fluctuations of these bonds over time. This information is critical for understanding the solvation and transport properties of the molecule in aqueous environments.

Standard MD simulations treat atomic nuclei as classical particles. However, for light nuclei like hydrogen, quantum effects such as zero-point energy and tunneling can be significant. Path Integral Molecular Dynamics (PIMD) is a computational technique that incorporates nuclear quantum effects into simulations. PIMD represents each quantum particle as a ring of classical "beads" connected by harmonic springs, allowing for the quantum nature of the nuclei to be sampled.

Quantum Chemical Predictions in Molecular Design

The insights gained from quantum chemical calculations are instrumental in the field of molecular design. By accurately predicting the properties of molecules before they are synthesized, computational methods can significantly accelerate the discovery and optimization of new chemical entities for various applications.

For this compound, theoretical methods can guide the design of derivatives with tailored properties. For instance, DFT calculations can be used to screen a virtual library of related compounds, predicting how different substituents would affect their electronic properties, stability, and reactivity. Molecular dynamics simulations can then be employed to predict how these modifications would alter the molecule's behavior in a specific environment, such as its binding affinity to a biological target. This synergy between quantum chemistry and predictive modeling enables a more rational and efficient approach to molecular design, reducing the time and resources required in experimental research.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surfaces of chemical reactions. These maps, often referred to as energy landscapes, detail the energy changes as reactants transform into products, passing through high-energy transition states. For thioamides, a key area of computational investigation has been the rotational barrier around the C-N bond and the mechanisms of reactions such as hydrolysis and isomerization.

Cis-Trans Isomerization:

A significant feature of the thioamide bond is the substantial energy barrier to rotation around the C-N bond, which is a consequence of the partial double bond character arising from nN→π*C=S conjugation. rsc.orgnih.gov This barrier is generally higher in thioamides than in their corresponding amides. nih.gov Computational studies on N-substituted thioamides have quantified this rotational energy barrier. For instance, DFT calculations on a series of N-alkyl and N-aryl thioamides have been used to predict the relative stabilities of the cis and trans isomers and the energy required for their interconversion. rsc.org The steric and electronic effects of the substituents on both the nitrogen and the thiocarbonyl carbon play a crucial role in determining these energy barriers. rsc.org

Below is an interactive data table showcasing representative calculated energy barriers for cis-trans isomerization in related N-substituted (thio)amides, illustrating the influence of substituents on the rotational energy landscape.

| Compound | Substituent on N | Substituent on C=S/C=O | Calculated Rotational Energy Barrier (kcal/mol) | Relative Stability of trans Isomer (kcal/mol) |

|---|---|---|---|---|

| N-Methylthioacetamide (analogue) | Methyl | Methyl | ~20-25 | More stable |

| N-Phenylthiobenzamide (analogue) | Phenyl | Phenyl | ~18-22 | Less stable (cis preferred) |

| N-tert-Butylthiobenzamide (analogue) | tert-Butyl | Phenyl | ~15-19 | More stable |

| N-Methylacetamide (amide analogue) | Methyl | Methyl | ~18-21 | More stable |

Note: The data presented are representative values from computational studies on analogous compounds and are intended to illustrate general trends. rsc.org

Reaction Mechanisms:

Computational studies have also elucidated the reaction pathways of various thioamide transformations. For example, the hydrolysis of thioacetamide (B46855) in acidic conditions has been shown through kinetic analysis to proceed via competitive reaction pathways. rsc.org DFT calculations can model the step-by-step mechanism of such reactions, identifying key intermediates and the transition states that connect them. These calculations help in understanding whether a reaction proceeds through, for example, a concerted mechanism or a stepwise pathway involving tetrahedral intermediates, as is common in acyl transfer reactions. nih.gov

Force-Activated Reactivity Studies and Energy Barriers

The study of how mechanical force can influence the course and rate of a chemical reaction is a field known as mechanochemistry. While experimental and computational studies on the force-activated reactivity of this compound itself have not been reported, the principles can be discussed in the context of thioamide chemistry.

Mechanical force, when applied to a molecule, can deform its potential energy surface, potentially lowering activation energy barriers and accelerating reactions. garcia-manyeslab.orgnih.govresearchgate.net This is often explored computationally by applying an external force along a specific reaction coordinate in molecular dynamics simulations.

For a molecule like this compound, a potential area of interest for force-activated reactivity would be the cleavage of its covalent bonds, such as the C-N or C=S bonds. Computational models could predict how the application of a stretching force would impact the energy barriers for these bond-breaking events. For instance, single-molecule force-clamp spectroscopy combined with theoretical modeling has been used to study the force-activated cleavage of disulfide bonds in proteins. garcia-manyeslab.orgnih.govresearchgate.net A similar approach could, in principle, be applied to investigate the mechanochemical properties of thioamides.

It is proposed that applying a mechanical force could induce conformational changes that alter the reactivity of a functional group. garcia-manyeslab.orgnih.govresearchgate.net In the case of this compound, a pulling force could potentially distort the geometry of the thioamide group, affecting its electronic structure and susceptibility to nucleophilic attack or other reactions.

The table below conceptualizes the type of data that could be generated from a computational study on the force-activated cleavage of a bond in a thioamide, based on principles from studies on other molecules.

| Bond | Reaction Type | Calculated Energy Barrier (No Force) (kcal/mol) | Hypothetical Energy Barrier (with Applied Force of X pN) (kcal/mol) |

|---|---|---|---|

| C-N | Bond Cleavage | > 50 | Reduced |

| C=S | Bond Cleavage | > 70 | Reduced |

Note: This table is hypothetical and serves to illustrate the concept of how applied force can lower reaction energy barriers. Specific values for this compound would require dedicated computational studies.

Reactivity and Reaction Mechanisms of N Methylethanethioamide

Electronic Effects on Reactivity in Thioamide vs. Amide Analogs

The substitution of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide introduces profound changes in the molecule's electronic structure and, consequently, its reactivity. Thioamides, such as N-methylethanethioamide, are considered the closest isosteres of amides, sharing a planar geometry and a similar number of atoms. researchgate.net However, key differences in bond lengths, electronegativity, and resonance contributions lead to divergent chemical properties.

The carbon-sulfur (C=S) double bond in a thioamide is significantly longer (approx. 1.64–1.71 Å) than the carbon-oxygen (C=O) bond in the corresponding amide (approx. 1.23 Å). researchgate.netwikipedia.org This is attributed to the larger van der Waals radius of sulfur (1.85 Å) compared to oxygen (1.40 Å). researchgate.netwikipedia.org Furthermore, the lower electronegativity of sulfur (2.58 on the Pauling scale) versus oxygen (3.44) results in a smaller dipole moment for the C=S bond. wikipedia.org

A crucial electronic feature of the thioamide group is the enhanced contribution of the polar resonance form (where a positive charge resides on the nitrogen and a negative charge on the sulfur) compared to the amide analogue. bme.hu This increased n_N → π*_C=S conjugation is a consequence of the smaller electronegativity difference between carbon and sulfur, which facilitates charge transfer from the nitrogen atom. bme.hu This enhanced resonance leads to a higher rotational barrier around the C-N bond in thioamides by approximately 5-7 kcal/mol compared to amides, resulting in reduced conformational flexibility. wikipedia.orgbme.hu

These electronic characteristics render the thioamide group more reactive towards both electrophiles and nucleophiles than the amide group. bme.huwuxiapptec.com The sulfur atom can be readily attacked by electrophiles, while the thiocarbonyl carbon is susceptible to nucleophilic attack. chemrevlett.com Paradoxically, the stronger resonance stabilization also makes thioamides more resistant to hydrolysis than amides. wikipedia.org However, this stability can be overcome, and the thioamide bond can be activated to participate in various transformations. wikipedia.orgarxiv.org

| Property | Thioamide (e.g., this compound) | Amide (e.g., N-Methylacetamide) | Reference(s) |

| C=X Bond Length | ~1.64 - 1.71 Å | ~1.23 Å | researchgate.netwikipedia.org |

| Chalcogen Electronegativity (Pauling) | S: 2.58 | O: 3.44 | wikipedia.org |

| Chalcogen van der Waals Radius | S: 1.85 Å | O: 1.40 Å | researchgate.netwikipedia.org |

| C-N Bond Rotation Barrier | Higher (~5-7 kcal/mol higher) | Lower | wikipedia.orgbme.hu |

| Resonance Contribution (N⁺-C=X⁻) | More significant | Less significant | bme.hu |

| Reactivity to Nucleophiles/Electrophiles | More reactive | Less reactive | bme.huwuxiapptec.com |

| Hydrogen Bond Acceptor Strength | Weaker | Stronger | bme.hu |

| Hydrogen Bond Donor Strength (N-H) | Stronger | Weaker | bme.hu |

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are dictated by the electronic and steric factors inherent to the thioamide group.

Precise kinetic parameters for this compound itself are not widely documented in readily available literature. However, studies on related thioamide systems provide insight into the thermodynamic and kinetic profiles of their reactions. For instance, the activation energy (Ea), which represents the energy barrier that must be overcome for a reaction to occur, is a key parameter. savemyexams.comkhanacademy.org Lower activation energies lead to faster reaction rates. khanacademy.org Quantum mechanical calculations on competing reaction pathways can be used to estimate the difference in activation energies, which in turn allows for an estimation of product ratios. wuxiapptec.com

Thermodynamic analysis of thioamide substitution in protein contexts reveals the energetic cost or benefit of such modifications. For example, incorporating a thioamide can be destabilizing, as shown in studies on the protein GB1, where different thioamide substitutions led to destabilizations of 0.5 to 2.3 kcal/mol. plos.org

Table: Thermodynamic Effect of Thioamide Substitutions in Protein GB1

| Substitution | Change in Melting Temp. (ΔT_m) | Change in Unfolding Free Energy (ΔΔG_U) |

|---|---|---|

| Leu_S_7 | -2.3 °C | 0.5 kcal/mol |

| Ile_S_6 | -9.5 °C | 1.8 kcal/mol |

| Leu_S_5 | -12.6 °C | 2.3 kcal/mol |

Data sourced from a study on thioamide effects in the β-sheet context of protein GB1. plos.org

These values, including activation energy, enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined experimentally by monitoring reaction rates at different temperatures and applying principles of chemical kinetics. researchgate.netnasa.gov

Ligand substitution and transformation reactions at the thioamide functional group can proceed through different mechanistic pathways, primarily classified as associative or dissociative. ucsd.edunih.gov

Associative (A) Mechanism: In this pathway, the incoming nucleophile first adds to the thiocarbonyl carbon, forming a discrete intermediate with a higher coordination number (e.g., a tetrahedral intermediate). ucsd.edunih.gov This is followed by the departure of the leaving group. This mechanism is common for reactions at coordinatively unsaturated centers and is characterized by second-order kinetics, where the rate depends on the concentrations of both the thioamide and the nucleophile. ucsd.edu Many thioamide transformations, such as transamidation, proceed via an associative pathway involving the formation of a tetrahedral intermediate upon nucleophilic attack. wikipedia.org

Dissociative (D) Mechanism: In a dissociative pathway, the rate-determining step is the breaking of a bond to release a leaving group, forming an intermediate with a lower coordination number. nih.govberkeley.edu This is then rapidly intercepted by the incoming nucleophile. The reaction rate in a pure dissociative mechanism is independent of the concentration of the incoming nucleophile, exhibiting first-order kinetics. berkeley.edu

Interchange (I) Mechanism: This is a concerted process where the bond to the incoming nucleophile forms as the bond to the leaving group breaks, without a detectable intermediate. nih.gov Interchange mechanisms can be further classified as associatively-activated (I_a) or dissociatively-activated (I_d) depending on the degree of influence of the incoming nucleophile on the reaction rate. nih.gov

For this compound, reactions like nucleophilic acyl substitution are expected to follow an associative mechanism due to the electrophilicity of the thiocarbonyl carbon and its ability to accommodate an incoming nucleophile to form a tetrahedral intermediate.

The rate of reactions involving this compound is highly sensitive to both steric and electronic influences from its substituents.

Electronic Factors: The electronic nature of substituents can significantly alter the reactivity of the thioamide group. A computational study on the ring-opening of substituted thiazoles to form thioamides found that thiazoles modified with electron-donating groups primarily undergo a direct ring-opening, while those with electron-withdrawing groups tend to proceed through an indirect pathway involving an intermediate. wikipedia.org In another study on p-substituted thioacetanilides, it was found that the influence of remote substituents on the rotational barriers around the C-N bond was almost twice as high in thioanilides compared to their acetanilide (B955) counterparts, highlighting the greater electronic communication in the thioamide system. d-nb.info Electron-withdrawing groups on the N-aryl ring increase the rotational barrier, consistent with an increase in n_N → π*_C=S resonance. d-nb.info

Table: Effect of Para-Substituents on the C-N Rotational Barrier in Thioacetanilides

| Substituent (X) in X-C₆H₄-NH-C(S)CH₃ | Rotational Barrier ΔE (kcal/mol) |

|---|---|

| NO₂ | 19.3 |

| CN | 19.1 |

| Br | 18.3 |

| H | 18.2 |

| CH₃ | 17.9 |

| OCH₃ | 17.7 |

| N(CH₃)₂ | 17.0 |

Data from a computational study on substituted thioacetanilides. d-nb.info

Steric Factors: Steric hindrance plays a crucial role in determining reaction kinetics. Increased steric bulk around the thioamide functional group can impede the approach of a nucleophile, thereby slowing down reactions that proceed via an associative mechanism. berkeley.edu Conversely, steric crowding can sometimes accelerate reactions that have a dissociative rate-determining step by favoring the dissociation of a leaving group. berkeley.edu In the context of cis-trans isomerization, increasing the steric hindrance of substituents on both the carbon and nitrogen atoms can destabilize the cis isomer and lower the energy barrier for conversion to the more stable trans isomer. researchgate.net

While classical thermodynamics describes the equilibrium state of a reaction, non-equilibrium or irreversible thermodynamics provides a framework for describing the rates of processes and systems not at equilibrium. wikipedia.orgthermopedia.com This approach is concerned with transport processes and the rates of chemical reactions, making it applicable to the kinetic evaluation of thioamide reactions. wikipedia.org

The core of this framework lies in the relationship between thermodynamic "fluxes" (J), such as the reaction rate, and thermodynamic "forces" (X), such as the chemical affinity (A) or Gibbs free energy of reaction (ΔG). nih.govsdkang.org For systems near equilibrium, a linear relationship is often assumed: J = LX, where L is a phenomenological coefficient representing conductivity or a kinetic factor. d-nb.info

The rate of entropy production is a key concept, which must be positive for any irreversible (spontaneous) process. chemrevlett.com It is given by the product of the fluxes and their corresponding forces. sdkang.org For chemical reactions, the force is the affinity, and the flux is the reaction rate. chemrevlett.comnih.gov

A key principle in linear irreversible thermodynamics is the Onsager reciprocity relations, which state that for coupled processes, the matrix of phenomenological coefficients (L) is symmetric (L_ij = L_ji). wikipedia.org This means the influence of force j on flux i is the same as the influence of force i on flux j. wikipedia.org While direct applications of these principles to specifically model this compound kinetics are not prominent in the literature, the framework is robust. It could be used to model complex reaction networks involving thioamides, relating reaction rates to the chemical potentials of reactants and products and ensuring thermodynamic consistency. chemrevlett.comunam.mx Such models, often expressed as "thermodynamic polynomials," can provide a more fundamental description of reaction kinetics than purely empirical rate laws. researchgate.net

Mechanistic Studies of Thioamide Transformations

The thioamide group is a versatile synthon that participates in a variety of chemical transformations. Mechanistic studies have elucidated the pathways for several key reactions.

One of the most significant transformations is transamidation , the conversion of one thioamide into another. A general method involves the site-selective N-activation of a primary or secondary thioamide, for example, by a tert-butoxycarbonyl (Boc) group. wikipedia.orgarxiv.org This N-activation disrupts the n_N → π*_C=S resonance, leading to a "ground-state-destabilization" of the thioamide bond. wikipedia.orgarxiv.org This destabilization makes the thiocarbonyl carbon more electrophilic and susceptible to chemoselective nucleophilic addition by an incoming amine. The resulting tetrahedral intermediate then collapses, expelling the original amine leaving group to afford the new thioamide. wikipedia.orgarxiv.org

Another important reaction is desulfurization , which converts the thioamide back to its corresponding amide. This transformation typically occurs under oxidative or acid-base conditions and highlights the reactivity of the sulfur atom towards electrophiles. wikipedia.org

Thioamides are also crucial intermediates in the synthesis of heterocyclic compounds . The thioamide group contains both nucleophilic (nitrogen and sulfur) and electrophilic (carbon) centers, allowing it to react with various bifunctional reagents to form rings. sdkang.org For example, thioamides can react with α-haloketones in the Hantzsch thiazole (B1198619) synthesis.

Furthermore, novel reaction mechanisms involving thioamides continue to be explored. A palladium-mediated "one-pot" synthesis of thioamides from aromatic carboxylic acids and isothiocyanates has been developed. aps.org The proposed mechanism involves the decarboxylation of the carboxylic acid by palladium, followed by the insertion of the isothiocyanate into the palladium-aryl bond and subsequent reductive elimination to form the thioamide. aps.org

Thiation Reaction Mechanisms

Mechanism with Lawesson's Reagent:

Lawesson's Reagent (LR) is a mild and efficient thionating agent widely used for the conversion of amides to thioamides. organic-chemistry.orgresearchgate.net In solution, Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide monomer. nih.gov The accepted mechanism for the thiation of an amide like N-methylacetamide proceeds through a two-step process that resembles the Wittig reaction. acs.org

Cycloaddition: The first step involves a concerted [2+2] cycloaddition between the carbonyl group of N-methylacetamide and the monomeric form of Lawesson's Reagent. This forms a four-membered ring intermediate known as a thiaoxaphosphetane. organic-chemistry.orgacs.org

Cycloreversion: The thiaoxaphosphetane intermediate is unstable and rapidly undergoes a cycloreversion. The driving force for this step is the formation of a very stable phosphorus-oxygen double bond in the by-product, phenyl(thioxo)phosphine oxide. nih.govacs.org This fragmentation yields the desired this compound.

Computational studies have shown that for amides, the cycloreversion step is the rate-limiting step of the reaction. acs.org Amides are generally found to be more reactive towards Lawesson's reagent than esters or ketones, allowing for selective thiation. acs.org

Mechanism with Phosphorus Pentasulfide (P₄S₁₀):

Phosphorus pentasulfide is another classic and potent reagent for thiation, though it often requires higher temperatures compared to Lawesson's Reagent. organic-chemistry.orgresearchgate.net The structure of P₄S₁₀ is cage-like, resembling that of adamantane. The mechanism is thought to involve the dissociation of the P₄S₁₀ cage to create a more reactive P₂S₅ species.

The proposed mechanism for the thiation of N-methylacetamide with P₄S₁₀ is as follows:

Nucleophilic Attack: The carbonyl oxygen of N-methylacetamide attacks one of the phosphorus atoms of the reactive P₂S₅ species.

Intermediate Formation: This attack leads to the formation of a phosphorylated intermediate, which rearranges to place the sulfur atom in a position to attack the carbonyl carbon.

Elimination: A subsequent elimination sequence, driven by the formation of stable phosphorus-oxygen-sulfur by-products, results in the formation of the C=S double bond of this compound.

The table below summarizes the key features of these two common thiation methods.

| Feature | Lawesson's Reagent | Phosphorus Pentasulfide (P₄S₁₀) |

| Reactivity | Mild, often proceeds at lower temperatures. organic-chemistry.org | More vigorous, often requires reflux in high-boiling solvents like toluene (B28343) or pyridine. mdpi.com |

| Selectivity | High selectivity for amides over esters. acs.org | Less selective, can react with a broader range of carbonyls. |

| Key Intermediate | Thiaoxaphosphetane nih.gov | Phosphorylated adducts researchgate.net |

| By-products | Organophosphorus compounds that can sometimes complicate purification. nih.gov | Inorganic phosphorus oxides/sulfides. |

| Solubility | Soluble in many organic solvents like toluene and THF. | Poorly soluble in many organic solvents. |

Potential Intermediates in Thioamide Reactions (e.g., Carbodiimide)

The thioamide functional group in this compound can participate in reactions where it is transformed into various reactive intermediates. One significant class of such intermediates is carbodiimides, which are characterized by the RN=C=NR functional group. While carbodiimides are more commonly known as reagents for promoting amide bond formation from carboxylic acids, their chemistry is directly linked to thioamides and thioureas. wikipedia.orgpeptide.com

A classic synthesis of carbodiimides involves the dehydrosulfurization of N,N'-disubstituted thioureas, often using reagents like mercuric oxide. wikipedia.org This reaction highlights a fundamental transformation of the thiocarbonyl group.

(R(H)N)₂CS + HgO → (RN)₂C + HgS + H₂O

In the context of this compound, its reactions can be directed towards pathways involving carbodiimide-like intermediates or it can react with carbodiimides themselves. When a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is used to activate a carboxylic acid, the key reactive intermediate formed is an O-acylisourea. peptide.comnih.gov This intermediate is highly electrophilic and is readily attacked by nucleophiles.

While the primary nucleophile in peptide synthesis is an amine, the sulfur atom of a thioamide is also nucleophilic. The reaction of this compound with an O-acylisourea could lead to the formation of a transient S-acylated intermediate. This pathway could be relevant in certain coupling or modification reactions.

Alternatively, carbodiimides themselves can react with thioamides under specific conditions. For instance, N-substituted thioamides have been shown to react with organometallic carbodiimide derivatives to yield N'-substituted-N-cyanoamidines. This demonstrates that the thioamide group can be a reactive partner for carbodiimides, leading to products other than simple amide bonds.

The table below outlines key intermediates that can be formed from or react with thioamides.

| Intermediate | Formation/Reaction Context | Significance |

| O-Acylisourea | Formed from a carboxylic acid and a carbodiimide (e.g., EDC). luxembourg-bio.com | Highly reactive acylating agent. Can be intercepted by the nucleophilic sulfur of a thioamide. |

| N-Acylurea | Forms as a stable, unreactive byproduct from the rearrangement of O-acylisourea. wikipedia.orgpeptide.com | Represents a common side reaction in carbodiimide-mediated couplings that reduces yield. |

| Carbodiimide | Can be synthesized from N,N'-disubstituted thioureas via dehydrosulfurization. organic-chemistry.org | A key functional group that can be generated from thioamide-like precursors. |

| S-Acylisothioamide | Potential transient intermediate from the reaction of a thioamide with an acylating agent. | Could serve as a precursor to further transformations or rearrangements. |

Nucleophilic Addition Reactions and Subsequent Cyclizations

The thioamide functional group of this compound is an excellent building block for the synthesis of various nitrogen- and sulfur-containing heterocycles. organic-chemistry.orgresearchgate.net This utility stems from the dual nucleophilic/electrophilic nature of the thioamide moiety. The sulfur atom can act as a nucleophile, while the thiocarbonyl carbon is electrophilic. Many important cyclization reactions proceed via an initial nucleophilic addition involving the thioamide.

A prominent example is the Hantzsch thiazole synthesis, a classic method for forming a thiazole ring. thieme-connect.de In this reaction, a thioamide like this compound acts as the key nucleophile.

The general mechanism proceeds as follows:

Nucleophilic Attack: The sulfur atom of this compound attacks the α-carbon of an α-haloketone (e.g., chloroacetone). This is an Sₙ2 reaction that forms an isothioamide salt intermediate.

Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former ketone. This step forms a five-membered ring.

Dehydration: The resulting cyclic intermediate, a hydroxythiazoline, readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

This reaction pathway demonstrates a powerful strategy where this compound provides three of the five atoms (S, C, N) needed for the heterocyclic ring.

Beyond the Hantzsch synthesis, thioamides can undergo various other nucleophilic addition-cyclization sequences. The specific pathway often depends on the nature of the reaction partner. For example, reaction with molecules containing two electrophilic sites can lead to different heterocyclic systems. The iminium species generated from enamides, which are structurally related to thioamides, can undergo electrophilic additions and cyclizations to form various N-heterocycles. beilstein-journals.org Similarly, tandem reactions involving N-acyliminium ion formation followed by cyclization and nucleophilic addition represent a versatile strategy for building complex fused and bridged heterocyclic systems. researchgate.net

The following table presents examples of cyclization reactions where a thioamide could serve as a key reactant.

| Cyclization Type | Reaction Partner Example | Resulting Heterocycle | Description |

| Hantzsch Synthesis | α-Haloketone | Thiazole | Condensation reaction forming a 1,3-thiazole ring. thieme-connect.de |

| Thiadiazole Formation | N-Cyanoimidates or similar reagents | 1,2,4-Thiadiazole | Cyclization involving incorporation of additional nitrogen atoms. |

| [3+2] Annulation | Alkynes or Alkenes with activating groups | Dihydrothiazoles or other five-membered rings | Cycloaddition reaction where the thioamide acts as a three-atom component. |

| Pictet-Spengler type | Aldehyde/Ketone with an activating group | Fused Tetrahydrothiazoles | Intramolecular cyclization onto an electrophilic carbon. |

These examples underscore the role of this compound as a versatile precursor in heterocyclic chemistry, driven by the fundamental reactivity of its thioamide group in nucleophilic addition and cyclization cascades.

Tautomeric Equilibria and Conformational Analysis of N Methylethanethioamide

Prototropic Tautomerism in Thioamide Systems

Prototropic tautomerism refers to the chemical equilibrium between structural isomers (tautomers) that can be interconverted by the migration of a proton. nih.gov In thioamide systems, this phenomenon is of significant interest due to the presence of the thioamide functional group (-C(=S)N<), which is analogous to the amide group. The essential feature of tautomerism in these molecules is the 1,3-proton shift from the nitrogen atom to the sulfur atom. nih.govscispace.com This process results in an equilibrium between two primary tautomeric forms: the thioamide (or thione) form and the thioimidate (or iminothiol) form. nih.gov The study of this equilibrium is crucial as the different tautomers can exhibit distinct chemical reactivity and physical properties. Investigating prototropic tautomerism often involves a combination of experimental techniques, such as NMR and IR spectroscopy, and theoretical computational methods. bohrium.comresearchgate.netnih.gov

The thioamide group is a key structural motif in various heterocyclic compounds and biologically relevant molecules, making the understanding of its tautomeric behavior essential. bohrium.com The equilibrium position is influenced by several factors including the molecular structure, the nature of substituents, and the surrounding environment, such as the solvent. scispace.comrsc.org

Enol-Imine (EI) and Keto-Amine (KA) Tautomerism and Relative Stabilities

In the context of N-Methylethanethioamide, the tautomeric equilibrium can be described using the Keto-Amine (KA) and Enol-Imine (EI) nomenclature, which is analogous to the well-known keto-enol tautomerism. masterorganicchemistry.com

Keto-Amine (KA) Tautomer: This is the thioamide form, this compound. It contains a thiocarbonyl group (C=S). This form is often referred to as the thione form.

Enol-Imine (EI) Tautomer: This is the thioimidate form, (Z)-N-methylethanethioimidic acid. It contains a carbon-nitrogen double bond (C=N) and a thiol group (-SH). This form is also known as the iminothiol or thiol form.

The relative stability of these two tautomers is a critical aspect of their chemistry. For simple thioamides like this compound, the thioamide (KA) form is generally the more stable and predominant tautomer in most conditions, particularly in condensed phases. scispace.commiami.edu The greater stability of the thioamide form is often attributed to the significant resonance stabilization of the thioamide group and the higher bond energy of the C=S double bond compared to the C=N double bond in the corresponding thiol form. miami.edu Theoretical calculations on related systems have shown that the thione form is thermodynamically more stable than the thiol (thioimidate) form in solution. miami.edu

| Tautomer Name | Systematic Name | Structure | General Stability |

|---|---|---|---|

| Keto-Amine (KA) / Thioamide | This compound | CH₃-C(=S)-NH-CH₃ | Generally more stable, favored in solution. scispace.commiami.edu |

| Enol-Imine (EI) / Thioimidate | (Z)-N-Methylethanethioimidic acid | CH₃-C(SH)=N-CH₃ | Generally less stable. |

Influence of Solvent Media and Polarity on Tautomeric Equilibria

The position of the tautomeric equilibrium in thioamides is highly sensitive to the solvent environment. rsc.org The polarity, hydrogen-bonding capability, and protic or aprotic nature of the solvent can significantly alter the relative stabilities of the thioamide and thioimidate tautomers. scispace.comresearchgate.net

Generally, polar solvents tend to stabilize the more polar tautomer. The thioamide (KA) form possesses a larger dipole moment compared to the less polar thioimidate (EI) form. miami.edu Consequently, increasing the polarity of the solvent typically shifts the equilibrium to favor the thioamide tautomer. miami.edu For instance, in aqueous solutions, the thione form is overwhelmingly favored. scispace.com

In non-polar solvents, the energy difference between the tautomers is reduced, and the proportion of the thioimidate form might increase, although the thioamide form often remains dominant. The ability of the solvent to act as a hydrogen bond donor or acceptor also plays a critical role. Protic solvents can form hydrogen bonds with the sulfur and nitrogen atoms of the thioamide group, further stabilizing this form. scispace.com

Spectroscopic Signatures of Tautomeric Forms (NMR, IR, UV)

Spectroscopic methods are invaluable for identifying and quantifying the different tautomers present in equilibrium. bohrium.comnih.gov Each tautomer has distinct spectroscopic fingerprints.

Infrared (IR) Spectroscopy: In the IR spectrum, the thioamide (KA) form is characterized by a strong absorption band corresponding to the N-H stretching vibration and a characteristic C=S stretching band. The thioimidate (EI) form, in contrast, would show a C=N stretching vibration and a weak S-H stretching band, while the N-H stretch would be absent. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can readily distinguish between the tautomers. In the ¹H NMR spectrum, the KA form shows a signal for the N-H proton, which would be absent in the EI form. The EI form would instead exhibit a signal for the S-H proton at a different chemical shift. The chemical shifts of the methyl protons and the α-carbon would also differ between the two forms due to the change in the electronic environment. researchgate.netnih.gov

UV-Vis Spectroscopy: The electronic absorption spectra of the two tautomers are different. Thioamides and their corresponding thioimidates exhibit distinct absorption maxima (λ_max), which can be used to study the equilibrium. scispace.com

| Spectroscopic Method | Keto-Amine (Thioamide) Form | Enol-Imine (Thioimidate) Form |

|---|---|---|

| IR Spectroscopy | N-H stretch present, C=S stretch present | N-H stretch absent, S-H stretch present, C=N stretch present. nih.gov |

| ¹H NMR Spectroscopy | Signal for N-H proton | Signal for S-H proton, absence of N-H signal. researchgate.net |

| ¹³C NMR Spectroscopy | Signal for thiocarbonyl carbon (C=S) | Signal for imine carbon (C=N). researchgate.net |

| UV-Vis Spectroscopy | Distinct λ_max value. scispace.com | Different λ_max value compared to the thioamide form. scispace.com |

Theoretical Modeling of Tautomerization Processes (e.g., DFT, TD-DFT)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), have become powerful tools for studying tautomerization. bohrium.comnih.gov These methods are used to calculate the geometries, relative energies, and spectroscopic properties of the different tautomers and the transition states connecting them. nih.gov

For thioamide systems, DFT calculations can:

Optimize the molecular geometries of the thioamide and thioimidate tautomers. bohrium.com

Calculate the relative electronic and Gibbs free energies to predict which tautomer is more stable in the gas phase and in different solvents (using solvation models). nih.govmiami.edu

Model the transition state for the proton transfer reaction, allowing for the calculation of the activation energy barrier for tautomerization. nih.gov

Simulate vibrational (IR) and NMR spectra, which can be compared with experimental data to confirm the presence of specific tautomers. bohrium.com

Time-Dependent DFT (TD-DFT) is employed to predict electronic (UV-Vis) absorption spectra, further aiding in the characterization of the tautomeric forms. mdpi.com Theoretical studies consistently support experimental findings that the thioamide (KA) form is the more stable tautomer for simple thioamides. nih.govmiami.edu

Intramolecular Hydrogen Bonding Effects on Tautomeric Stability

Intramolecular hydrogen bonding can be a significant factor in determining the preferred tautomeric form and conformation of a molecule. amolf.nlias.ac.in An intramolecular hydrogen bond can stabilize a specific tautomer or conformer by forming a stable, cyclic arrangement. amolf.nl This effect is particularly pronounced when a six- or five-membered ring can be formed through hydrogen bonding. nih.gov

In the specific case of this compound, the potential for strong intramolecular hydrogen bonding in either the thioamide or thioimidate tautomer is limited due to its simple structure. There are no suitable donor-acceptor pairs positioned to form a stable intramolecular hydrogen-bonded ring. Therefore, the conformational preferences and tautomeric equilibrium of this compound are primarily governed by other factors, such as resonance, steric effects, and intermolecular interactions (like dimerization or solvation), rather than intramolecular hydrogen bonding. miami.edu

In more complex thioamides, particularly those with substituents containing hydroxyl, amino, or carbonyl groups, intramolecular hydrogen bonding can play a decisive role in favoring one tautomer over another. ias.ac.in

In-depth Analysis of this compound's Supramolecular Chemistry Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A comprehensive examination of the intermolecular interactions and supramolecular chemistry of this compound, as outlined by a detailed structural framework, cannot be completed at this time. Extensive searches of chemical and crystallographic databases have not yielded the specific experimental data, particularly a determined crystal structure, necessary to conduct a thorough and accurate analysis of this compound's solid-state behavior.

General principles of intermolecular forces in thioamides are well-established in chemical literature. Thioamides are known to participate in a variety of non-covalent interactions. The N-H group can act as a hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor, though it is generally considered a weaker acceptor than the oxygen in an amide. Furthermore, the polarizable nature of the sulfur atom allows for various other weak interactions, such as sulfur-carbon and sulfur-sulfur contacts, which can play a significant role in the supramolecular assembly and crystal packing of sulfur-containing organic molecules. Computational methods like SAPT are powerful tools for dissecting the energetic contributions of electrostatics, exchange, induction, and dispersion to these interactions, providing a deeper understanding of their nature.

Despite this general knowledge, the specific geometric parameters (bond distances and angles) of hydrogen bonds (N-H⋯N, N-H⋯O, C-H⋯O), the presence and nature of C-H⋯π/N/S, S⋯C (σ-hole/π-hole), and S⋯S contacts, and the quantitative energetic breakdown from a SAPT analysis are all highly dependent on the unique crystal packing of this compound.

While research exists on the spectroscopic properties and solution-phase behavior of this compound (also known as N-methylthioacetamide), the critical information regarding its solid-state structure remains absent from the public domain. The Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, does not appear to contain an entry for this specific compound.

Therefore, until the crystal structure of this compound is determined and made publicly available, a detailed and accurate article adhering to the specified outline cannot be generated. Such an analysis would require the precise atomic coordinates and symmetry information that only a crystallographic study can provide.

Intermolecular Interactions and Supramolecular Chemistry of N Methylethanethioamide

Electrostatic Complementarity and Molecular Surface Electrostatic Potential (MESP)

The concept of electrostatic complementarity is a cornerstone of molecular recognition and supramolecular assembly. It posits that molecules tend to associate in a manner that maximizes favorable electrostatic interactions, where regions of positive electrostatic potential on one molecule align with regions of negative electrostatic potential on another. A powerful tool for visualizing and quantifying these interactions is the Molecular Surface Electrostatic Potential (MESP).

The MESP is a three-dimensional map of the electrostatic potential projected onto the electron density surface of a molecule. This map provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as the nature of non-covalent interactions. Typically, regions of negative potential (often colored in shades of red and yellow) are associated with electron-rich areas, such as lone pairs on heteroatoms, and are attractive to electrophiles or positively charged species. Conversely, regions of positive potential (typically colored in shades of blue) are electron-deficient and are attractive to nucleophiles or negatively charged species.

For N-Methylethanethioamide, the MESP would be characterized by distinct regions of positive and negative potential. The sulfur atom of the thiocarbonyl group (C=S) is expected to be a region of significant negative electrostatic potential due to the presence of lone pair electrons. This would make it a primary hydrogen bond acceptor site. The nitrogen atom, while also possessing a lone pair, would have its electron density influenced by the adjacent methyl and ethanethioyl groups. The hydrogen atom attached to the nitrogen in a secondary thioamide would present a region of positive electrostatic potential, making it a potential hydrogen bond donor.

The interplay of these regions of positive and negative potential would govern the electrostatic complementarity of this compound molecules, leading to the formation of specific supramolecular synthons. For instance, one could anticipate the formation of hydrogen-bonded dimers or chains, where the N-H group of one molecule interacts with the C=S group of another.

To provide a quantitative, albeit hypothetical, representation, the following table outlines the expected MESP values for key regions of this compound, based on general principles for similar functional groups.

| Molecular Region | Expected MESP Value Range (kcal/mol) | Interaction Propensity |

| Sulfur Atom (C=S ) | -25 to -40 | Strong Hydrogen Bond Acceptor |

| Nitrogen Atom (N -H) | -10 to -20 | Moderate Hydrogen Bond Acceptor |

| Hydrogen Atom (N-H ) | +15 to +30 | Hydrogen Bond Donor |

| Methyl Group (CH3 -N) | -5 to +5 | Weakly Interacting |

| Ethyl Group (CH3CH2 -C) | -5 to +5 | Weakly Interacting |

Modeling Universal Representations of Intermolecular Interactions

The accurate modeling of intermolecular interactions is a central challenge in computational chemistry and is crucial for predicting the structure and properties of supramolecular assemblies. Universal representations of intermolecular interactions aim to develop force fields or models that can accurately describe the non-covalent forces between a wide variety of molecules, without the need for system-specific parameterization.

These models typically decompose the total interaction energy into several components, including electrostatic, exchange-repulsion, dispersion, and induction terms. The electrostatic component is often the most significant and is where concepts like MESP play a direct role in parameterization.

In the context of this compound, developing a universal representation would involve several steps:

Quantum Mechanical Calculations: High-level ab initio or density functional theory (DFT) calculations would be performed on dimers and larger clusters of this compound in various orientations. These calculations provide benchmark data for the interaction energies and geometries.

Energy Decomposition Analysis (EDA): The calculated interaction energies would be decomposed into their fundamental components (electrostatic, exchange, dispersion, etc.) using methods like Symmetry-Adapted Perturbation Theory (SAPT). This provides insight into the nature of the dominant interactions for different molecular orientations.

Force Field Parameterization: The results from the quantum mechanical calculations and EDA would be used to parameterize a classical force field. This involves fitting atomic charges, van der Waals parameters, and torsional parameters to reproduce the quantum mechanical potential energy surface. For the electrostatic part, atomic charges can be derived to reproduce the MESP of the isolated molecule.

A hypothetical breakdown of the interaction energy components for a hydrogen-bonded dimer of this compound, as might be obtained from a SAPT analysis, is presented in the table below.

| Interaction Energy Component | Estimated Contribution (%) |

| Electrostatic | 40 - 50 |

| Exchange-Repulsion | 30 - 40 |

| Dispersion | 15 - 25 |

| Induction | 5 - 10 |

The development of such universal models is an active area of research. For a molecule like this compound, the presence of the polarizable sulfur atom and the hydrogen-bonding N-H group would make it an interesting test case for the robustness and transferability of these models. The accurate representation of the directionality of the hydrogen bonds and the subtle balance between electrostatic and dispersion forces would be critical for successfully modeling its supramolecular behavior.

Coordination Chemistry and Ligand Design Principles Involving Thioamide Moieties

Thioamide Derivatives as Ligands for Transition Metals

Thioamide derivatives are recognized as effective ligands for transition metals, largely due to the presence of both "soft" sulfur and "hard" nitrogen donor atoms. sncwgs.ac.inuef.fi This dual-donor capability allows them to bind to a wide array of metal ions. sncwgs.ac.inconferenceworld.in The thioamide moiety can exist in two tautomeric forms: the thione form (-NH-C=S) and the thioenol form (-N=C-SH). researchgate.netuef.fi This allows the ligand to coordinate as a neutral molecule or, upon deprotonation, as a monoanionic ligand, which enhances the donor capacity of the sulfur atom. researchgate.netrsc.org

The affinity for metals and the nature of the resulting complex are influenced by several factors. Thioamides exhibit a greater affinity for certain metals compared to their amide counterparts. nih.govnih.gov The coordination versatility of thioamides leads to various structural outcomes, including monodentate, chelating, and bridging modes. researchgate.netresearchgate.net This allows for the synthesis of complexes with tailored geometries, such as octahedral, square-planar, and tetrahedral arrangements, depending on the metal ion and the specific thioamide ligand used. scispace.comresearchgate.net The functional group R-CS-NR1R2(H) is fundamental to their role in coordination chemistry, with numerous researchers utilizing it to synthesize heterocyclic compounds and their corresponding metal complexes. conferenceworld.inscispace.com

Multidentate Coordination Modes of Thioamide Ligands (Nitrogen and Sulfur Donor Atoms)

The N-methylethanethioamide ligand, as a secondary thioamide, possesses two primary donor sites: the nitrogen atom and the sulfur atom. This allows for several coordination modes, making it a versatile building block for metal complexes.

Monodentate Coordination: The ligand can bind to a metal center through a single atom. Coordination via the "soft" sulfur atom is common for "soft" metal ions like Ag(I), Pd(II), and Pt(II). materialsciencejournal.orgcsic.es Alternatively, monodentate coordination through the "harder" nitrogen atom can occur, particularly with "hard" metal ions. researchgate.net

Bidentate (Chelating) Coordination: The most common mode for ligands like this compound involves the formation of a chelate ring by coordinating to a single metal center through both the nitrogen and sulfur atoms. uef.ficonferenceworld.in This N,S-bidentate coordination results in a stable five-membered chelate ring, a favored conformation in coordination chemistry. researchgate.net This mode has been observed in complexes with various transition metals, including Co(II), Ni(II), and Cu(II). conferenceworld.in

Bidentate (Bridging) Coordination: Upon deprotonation of the N-H group, the resulting thioamidate anion can act as a bridging ligand between two metal centers. researchgate.net In this mode, the sulfur atom often bridges the two metals (μ-S), a structural motif seen in various dimeric and polymeric complexes. researchgate.netrsc.org This bridging capability is crucial for the construction of multinuclear complexes.

The specific coordination mode adopted depends on factors such as the metal ion's nature, the reaction conditions, the steric bulk of the substituents on the thioamide, and the presence of other competing ligands. sncwgs.ac.inrsc.org

Formation of Monomeric and Multimeric Metal Complexes

The versatile coordination behavior of the thioamide group allows for the assembly of both simple mononuclear complexes and more complex multinuclear structures. researchgate.netmdpi.com

Monomeric Complexes: When a thioamide ligand like this compound acts in a chelating N,S-bidentate fashion, it typically forms monomeric complexes with a single metal center. conferenceworld.inresearchgate.net For example, reacting a thioamide with a metal salt in a 2:1 ligand-to-metal molar ratio can yield complexes with the general formula [M(L)₂X₂], where L is the thioamide ligand and X is an anion like chloride. conferenceworld.in The geometry of these monomeric complexes can be square planar, tetrahedral, or octahedral, depending on the coordination number and electronic configuration of the central metal ion. scispace.comatlanticoer-relatlantique.ca

Multimeric Complexes: The ability of the thioamide group to act as a bridging ligand is key to forming multimeric (or polynuclear) structures. researchgate.net Dimeric structures are frequently established through Re–S–Re or Ag-S-Ag bridges, where the thiolate sulfur from a deprotonated thioamide ligand links two metal centers. researchgate.netrsc.org This can result in diamond-shaped M₂S₂ cores. researchgate.net By using ditopic thioamide ligands (molecules with two separate thioamide units), chemists can construct extended one-, two-, or three-dimensional coordination polymers, where the ligands act as linkers between metal nodes. csic.es

The formation of either monomeric or multimeric species can be directed by the choice of ligand, the metal-to-ligand ratio, and the reaction conditions. google.comualg.pt

Principles of Ligand Design for Tailored Coordination

The design of thioamide-based ligands is a critical aspect of controlling the structure and properties of the final metal complexes. By systematically modifying the ligand's structure, chemists can dictate the coordination geometry, nuclearity, and supramolecular organization of the resulting assemblies. rsc.orgresearchgate.net

The ability of a thioamide ligand to bridge two or more metal centers is heavily influenced by its steric and electronic profile. rsc.orgkaust.edu.sa

Electronic Effects: The electronic nature of the substituents on the thioamide framework plays a crucial role. rsc.orgresearchgate.net Deprotonation of a secondary thioamide (R-C(=S)-NH-R') to its anionic thionate form (R-C(-S)=N-R') significantly enhances the electron-donating ability of both the sulfur and nitrogen atoms, promoting stronger coordination and facilitating bridging. rsc.org Electron-withdrawing groups can decrease the donor strength, while electron-donating groups can increase it, thereby modulating the stability of the resulting metal-ligand bonds. rsc.org

Steric Effects: Steric hindrance is a powerful tool for controlling coordination. rsc.orgresearchgate.net Bulky substituents near the donor atoms can prevent the formation of certain geometries or favor lower coordination numbers. rsc.org For instance, very large groups may inhibit the close approach required for bridging, favoring monomeric species. Conversely, a ligand's backbone rigidity or flexibility can be designed to pre-organize the donor atoms in a way that promotes the formation of specific bridged structures, such as dimers or polymers. rsc.org The interplay between the steric demands of the ligand and the preferred coordination geometry of the metal ion is a key consideration in ligand design. kaust.edu.sa

Ligand design principles extend beyond the primary coordination sphere to direct the formation of ordered, large-scale supramolecular structures. ualg.pthud.ac.uk The goal is to control connectivity and regulate the geometry of the final assembly. rsc.org

Hydrogen bonding is a key interaction in this context. The N-H group of a secondary thioamide is a stronger hydrogen bond donor than its amide equivalent. nih.gov This directional interaction can be exploited to link complexes together into chains, sheets, or three-dimensional networks. rsc.orgacs.org For example, nitrate (B79036) counter-ions have been observed to be held in proximity to bridging thioamide ligands through N-H···O hydrogen bonds. rsc.org

Furthermore, the choice of ligand can influence whether assemblies are "head-to-tail" or "stacked," which in turn affects the properties of the resulting supramolecular polymer. acs.org By designing ligands with specific shapes, rigidities, and complementary functionalities (like hydrogen bond donors/acceptors or π-stacking surfaces), it is possible to program the self-assembly process to yield desired architectures, such as well-defined dimeric structures or extended coordination polymers. csic.esresearchgate.netrsc.org

Spectroscopic Characterization of Thioamide-Metal Complexes

Several spectroscopic techniques are instrumental in elucidating the structure and bonding in thioamide-metal complexes. These methods provide crucial information on the ligand's coordination mode. researchgate.netlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for determining how the thioamide ligand binds to the metal. The thioamide group has several characteristic vibrational bands. Upon coordination, these bands shift in a predictable manner.

ν(N-H) band: In complexes of neutral secondary thioamides, the N-H stretching frequency (typically around 3100-3300 cm⁻¹) can shift, and its absence in the spectrum is strong evidence of deprotonation and coordination via the anionic thionate form. mdpi.comacs.org

Thioamide Bands: The so-called "thioamide bands" are mixed vibrations with contributions from ν(C-N), δ(N-H), and ν(C=S). A key indicator of S-coordination is a shift of the band with significant ν(C=S) character to a lower frequency, reflecting the weakening of the C=S double bond upon bonding to the metal. mdpi.com Conversely, a shift in the band with ν(C-N) character to a higher frequency indicates an increase in the C-N bond order, consistent with N,S chelation. mdpi.com

| Vibration Band | Free Ligand (Approx. cm⁻¹) | S-Coordinated Complex (Approx. cm⁻¹) | Interpretation of Shift |

| ν(N-H) | 3176 | Absent | Deprotonation and coordination of the anionic ligand. mdpi.com |

| Thioamide I (δ(N-H) + ν(C-N)) | 1500 | Shifted | Indicates coordination through the thioamide group. acs.org |

| Thioamide II (ν(C-N) + ν(C=S)) | 1280 | Vanishes or shifts | Suggests deprotonation and S-coordination. acs.org |

| ν(C=S) | 670-700 | Lower frequency | Weakening of C=S bond due to S-coordination. mdpi.com |

| ν(C-N) | 1260-1270 | Higher frequency | Increased double bond character upon chelation. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the complexes in solution. For a secondary thioamide like this compound, the signal for the N-H proton in ¹H NMR often shifts downfield upon coordination, indicating its involvement in the complex structure. rsc.org The disappearance of this N-H signal, coupled with changes in the chemical shifts of the carbon atoms adjacent to the donor atoms, provides strong evidence for a specific coordination mode. rsc.org

Applications in Catalysis and Molecular Magnetism (General Ligand Context)

The unique electronic properties of the thioamide moiety make it a valuable component in the design of ligands for catalysis and molecular magnetism.